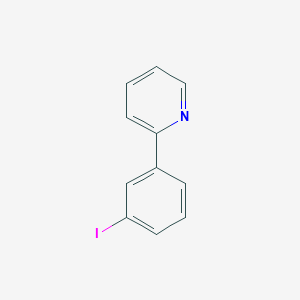

2-(3-Iodophenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8IN |

|---|---|

Molecular Weight |

281.09 g/mol |

IUPAC Name |

2-(3-iodophenyl)pyridine |

InChI |

InChI=1S/C11H8IN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H |

InChI Key |

MADOFFWQMVKMSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 2 3 Iodophenyl Pyridine

Direct Synthesis Routes to 2-(3-Iodophenyl)pyridine Scaffolds

The construction of the this compound core can be accomplished through several synthetic strategies, primarily relying on the formation of the C(sp²)-C(sp²) bond between the phenyl and pyridine (B92270) rings or through the direct iodination of a pre-formed 2-phenylpyridine (B120327) scaffold.

Cross-Coupling Reactions for C(sp2)-C(sp2) Bond Formation (e.g., Suzuki, Sonogashira Coupling)

Cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds, and the Suzuki-Miyaura coupling is a prominent method for creating the 2-arylpyridine linkage. This reaction typically involves the coupling of a pyridine-containing boronic acid with an iodinated aromatic compound or vice versa. The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids and their pinacol (B44631) esters has been reported to generate 2-arylpyridines in modest to good yields, ranging from 5% to 89%. nih.gov These reactions are often catalyzed by palladium complexes, such as Pd(dppf)Cl₂, at temperatures between 65 and 100 °C. nih.gov The choice of catalyst, ligands, base, and solvent system is crucial for optimizing the reaction yield and selectivity. nih.govcdnsciencepub.com For instance, the use of a strongly sigma-donating and bulky phosphine (B1218219) ligand like RuPhos has been shown to be optimal in certain methodologies. nih.gov

The Sonogashira coupling reaction provides another powerful tool for C(sp²)-C(sp²) bond formation, specifically for introducing an alkynyl group, which can be a precursor to other functionalities. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org While direct Sonogashira coupling to form this compound itself is not the primary application, the methodology is crucial for derivatizing iodo-substituted pyridines. For example, iodopyridines can undergo Sonogashira coupling with various terminal alkynes in the presence of PdCl₂(PPh₃)₂, CuI, and Et₃N in DMF at 65 °C to yield alkynyl-substituted pyridines. researchgate.net

Table 1: Catalyst and Base Optimization in Suzuki-Miyaura Coupling for 2-Arylpyridine Synthesis nih.govresearchgate.net

| Catalyst | Ligand | Base | Solvent | Yield (%) |

| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | Varies (5-89) |

| Pd(OAc)₂ | RuPhos | - | - | Optimal for specific substrates |

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF or tert-amyl alcohol | Good to excellent |

Note: This table is a generalized representation based on findings from multiple sources. Specific yields are highly dependent on the substrates and detailed reaction conditions.

Electrophilic Iodination and Regioselective Functionalization Approaches

Direct iodination of 2-phenylpyridine presents a more atom-economical approach to the target compound. However, controlling the regioselectivity of electrophilic substitution on the phenyl ring can be challenging. The directing effect of the pyridyl group generally favors ortho- and para-substitution. Therefore, achieving meta-iodination requires specific strategies.

One approach involves the use of a directing group to guide the iodination to the desired position. Palladium-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed for various aromatic and heterocyclic compounds. nih.gov These reactions often employ a directing group on the substrate to achieve high regioselectivity. For 2-phenylpyridine, the pyridine nitrogen itself can act as a directing group, but this typically leads to ortho-functionalization. rsc.org

To achieve meta-selectivity, alternative strategies are necessary. One such strategy involves a dearomatization-rearomatization sequence. For instance, pyridines can be transformed into electron-rich enamine-type intermediates, which then undergo electrophilic iodination at a different position compared to the direct electrophilic substitution on the aromatic pyridine ring. orgsyn.org

Nickel-catalyzed C-H iodination with molecular iodine has also been investigated, with the mechanism proposed to involve a Ni(II)/Ni(IV) catalytic cycle or an electrophilic cleavage pathway. rsc.org The choice of catalyst and reaction conditions can influence the regioselectivity of the iodination. Gold-catalyzed iodination of aromatic compounds in the presence of a base has also been reported as a potential method. google.com

Precursor Selection and Reaction Optimization Studies

The selection of appropriate precursors is fundamental to the success of any synthetic route. For cross-coupling reactions, the stability and reactivity of the boronic acid or ester and the aryl halide are critical. For instance, in Suzuki-Miyaura couplings, hetero(aryl) boronic acids and their pinacol esters are common precursors. nih.gov

Reaction optimization is a multi-parameter process involving the screening of catalysts, ligands, bases, solvents, temperature, and reaction time. cdnsciencepub.commdpi.com For example, in the palladium-catalyzed synthesis of 2-arylpyridines, the bite angle of phosphine ligands and the electronic properties of substituents on ferrocene-based phosphine ligands have been systematically studied to maximize yields. nih.gov The presence of water can also significantly impact the reaction outcome in some Suzuki-Miyaura couplings. cdnsciencepub.com In some cases, increasing the reaction temperature can lead to improved yields, while in others, it may be detrimental. mdpi.com The use of additives, such as silver salts in certain palladium-catalyzed reactions, can be crucial for facilitating transmetalation and achieving high efficiency. nih.gov

Post-Synthetic Functionalization of this compound

The this compound scaffold, once synthesized, offers multiple sites for further chemical modification. The iodine atom and the pyridine ring are the primary handles for introducing additional functional groups and building molecular complexity.

Transformations at the Iodine Moiety

The carbon-iodine bond is a versatile functional group that can participate in a wide array of chemical transformations. The high reactivity of the C-I bond makes it an excellent leaving group in various cross-coupling reactions.

Further Cross-Coupling Reactions: The iodine atom can be readily displaced in Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions to introduce new aryl, alkynyl, or vinyl groups at the meta-position of the phenyl ring.

Amination Reactions: The C-I bond can be converted to a C-N bond through reactions like the Buchwald-Hartwig amination, allowing for the introduction of primary or secondary amines.

Cyanation Reactions: The iodo group can be replaced by a cyano group, which is a versatile precursor for carboxylic acids, amides, and amines. acs.org

Thiolation Reactions: Substituted 3-iodopyridines can be converted to pyridine-3-thiols using thiobenzoic acid as a sulfur donor in a two-step procedure. nuph.edu.ua

Formation of Hypervalent Iodine Reagents: The iodine atom can be oxidized to form hypervalent iodine species, such as diaryliodonium salts or λ³-iodanes. nih.govacs.org These reagents are themselves powerful tools in organic synthesis, capable of acting as arylation agents or participating in various oxidative transformations. nih.govacs.org

Modifications of the Pyridine Nucleus

The pyridine ring in this compound is also amenable to functionalization, although its electron-deficient nature dictates the types of reactions that are most favorable.

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a growing area of research. Transition metal-catalyzed reactions, particularly with palladium and rhodium, have been developed to selectively functionalize the C-H bonds of 2-phenylpyridine, often at the ortho-position of the phenyl ring or at positions on the pyridine ring. rsc.orgnih.govresearchgate.net For instance, catalytic meta-selective C-H functionalization of 2-phenylpyridines has been achieved using commercially available reagents. nih.gov

N-Oxidation and Subsequent Reactions: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This activates the pyridine ring towards both electrophilic and nucleophilic attack at different positions.

Nucleophilic Aromatic Substitution: While the pyridine ring is generally resistant to nucleophilic attack, the introduction of activating groups or the use of strong nucleophiles can enable substitution reactions.

Formation of Pyridinium (B92312) Salts: The lone pair of electrons on the pyridine nitrogen can react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. These salts can then undergo further reactions. nih.gov

Derivatization of the Phenyl Ring

The phenyl ring of this compound is readily functionalized, primarily through cross-coupling reactions where the carbon-iodine bond serves as a highly reactive site. The electron-withdrawing nature of the pyridine ring and the high reactivity of the C-I bond make this scaffold an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. Key methodologies include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for creating biaryl structures by coupling the aryl iodide with an organoboron compound. nih.gov The reaction of this compound with various arylboronic acids proceeds efficiently, tolerating a wide range of functional groups on the coupling partner. nih.gov For instance, coupling with (4-iodophenyl)boronic acid can be used to synthesize precursors for more complex molecular structures. nih.gov The choice of catalyst, such as Pd(PPh₃)₄, and base, like K₃PO₄, in a suitable solvent system like aqueous 1,4-dioxane, affords the desired biaryl products in moderate to good yields. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netmdpi.com This methodology is fundamental for constructing arylalkyne derivatives, which are key intermediates in the synthesis of conjugated polymers, pharmaceuticals, and complex molecular frameworks. mdpi.comresearchgate.net For example, this compound can be coupled with terminal acetylenes to create precursors for cyclization reactions, leading to the formation of polycyclic systems. acs.org The reaction conditions are generally mild, making it a widely used transformation. organic-chemistry.org

Buchwald-Hartwig Amination: For the synthesis of arylamines, the Buchwald-Hartwig amination provides a direct route by coupling this compound with primary or secondary amines. acs.orgorganic-chemistry.org This palladium-catalyzed reaction is crucial for creating molecules with applications in materials science and medicinal chemistry. acs.orgresearchgate.net The reaction typically employs a palladium precatalyst and a specialized phosphine ligand, with a strong base like sodium tert-butoxide, in a non-polar solvent such as toluene. organic-chemistry.orgacs.org The choice of ligand is critical for achieving high efficiency, especially when coupling with less reactive or sterically hindered amines. organic-chemistry.org

Table 1: Examples of Phenyl Ring Derivatization via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Biaryl compounds | nih.gov |

| Sonogashira | Terminal alkynes | Pd catalyst / Cu(I) co-catalyst | Arylalkynes | researchgate.netmdpi.com |

| Buchwald-Hartwig | Primary/Secondary amines | Pd catalyst / Phosphine ligand | Arylamines | organic-chemistry.org |

This compound as a Building Block in Complex Chemical Synthesis

The this compound scaffold is a valuable starting material for the construction of more elaborate molecular architectures due to its dual reactive sites: the versatile iodo-substituted phenyl ring and the coordinating pyridine nitrogen.

Incorporation into Polycyclic Heteroaromatic Systems

Polycyclic heteroaromatic systems are of significant interest in materials science for their unique electronic and photophysical properties. beilstein-journals.orgnih.gov this compound serves as a key precursor in their synthesis, often via multi-step sequences involving an initial cross-coupling reaction followed by an intramolecular cyclization.

One prominent strategy is free-radical cyclization. beilstein-journals.orgnih.gov For example, a derivative of this compound can be incorporated into a pyrrole (B145914) structure, which then undergoes intramolecular arylation. beilstein-journals.orgnih.gov Specifically, a 1-(2-(ortho-bromophenyl)-4-(ortho-iodophenyl)pyrrol-3-yl)pyridinium bromide system can be synthesized where the iodophenyl moiety originates from a this compound derivative. The subsequent radical-induced cyclization, often using a system like (TMS)₃SiH/AIBN, leads to the formation of complex, fused pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.orgnih.gov The difference in reactivity between the C-I and C-Br bonds can allow for selective cyclization. beilstein-journals.orgnih.gov Other approaches include palladium-catalyzed cyclocarbonylative Sonogashira coupling of related 2-iodophenols to form chromone (B188151) derivatives, highlighting the utility of the iodo-substituent in building fused ring systems. acs.org

Integration into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. The iodine atom in this compound makes it an excellent halogen bond (XB) donor. researchgate.net Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base.

Preparation of Advanced Ligand Systems

This compound and its derivatives are extensively used in the synthesis of advanced ligands for transition metal complexes, particularly for applications in catalysis and materials science. rsc.org The pyridine nitrogen provides a strong coordination site, while the phenyl ring can be further functionalized or involved in cyclometalation.

This compound is a common precursor for cyclometalated iridium(III) and platinum(II) complexes, which are widely investigated as phosphorescent emitters in organic light-emitting diodes (OLEDs). acs.orgmdpi.com In these complexes, the 2-phenylpyridine moiety acts as a bidentate C^N ligand, coordinating to the metal center through the pyridine nitrogen and a carbon atom of the phenyl ring. The iodo-substituent can be retained or replaced via cross-coupling to tune the electronic properties of the ligand and, consequently, the emission color and efficiency of the resulting complex. acs.org For example, sulfonyl groups can be introduced onto the phenyl ring via a copper-catalyzed reaction with the iodo-precursor to create blue-emitting Ir(III) complexes. acs.org Furthermore, this compound can be used to synthesize P-chiral supramolecular phosphine ligands through P-C coupling reactions, which have applications in asymmetric catalysis. nih.gov

Table 2: Applications of this compound in Complex Synthesis

| Application Area | Synthetic Strategy | Resulting Structure/System | Key Feature Utilized | Reference |

|---|---|---|---|---|

| Polycyclic Heteroaromatics | Radical-induced intramolecular cyclization | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | Reactivity of C-I bond | beilstein-journals.orgnih.gov |

| Supramolecular Assemblies | Halogen bonding | Macrocycles, molecular parallelograms | Iodine as a halogen bond donor | researchgate.netacs.org |

| Advanced Ligand Systems | Cyclometalation, Cross-coupling | Ir(III) and Pt(II) phosphorescent emitters | Pyridine N-coordination, C-I for functionalization | acs.orgmdpi.com |

Coordination Chemistry and Metallosupramolecular Architectures Involving 2 3 Iodophenyl Pyridine

Cyclometalation and Ligand Binding Modes of 2-(3-Iodophenyl)pyridine

Chelation via Pyridine (B92270) Nitrogen and Phenyl Carbon (C^N Coordination)

This compound, like its parent compound 2-phenylpyridine (B120327), readily undergoes cyclometalation with various transition metals. This process involves the coordination of the pyridine nitrogen atom and the activation of a C-H bond on the phenyl ring, leading to the formation of a stable five-membered metallacycle. This C^N coordination mode is a common feature in the chemistry of 2-phenylpyridine derivatives and is crucial for the formation of a wide range of organometallic complexes. nih.gov The resulting cyclometalated complexes often exhibit enhanced stability and unique electronic properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and photocatalysis.

The cyclometalation of this compound typically proceeds via an initial coordination of the pyridine nitrogen to the metal center, followed by an intramolecular C-H activation step. This process is often facilitated by the use of a base to abstract a proton from the phenyl ring. The iodine substituent at the 3-position does not hinder the C^N coordination, and the resulting complexes maintain the characteristic planar geometry of the cyclometalated ligand.

Synthesis and Characterization of Transition Metal Complexes

Palladium(II) Complexes and Their Structural Motifs

Palladium(II) complexes of this compound have been synthesized and characterized, revealing interesting structural motifs. These complexes are often prepared by reacting this compound with a palladium(II) precursor, such as palladium(II) chloride or palladium(II) acetate, in the presence of a base. The resulting cyclopalladated complexes typically feature a square-planar geometry around the palladium center, with the this compound ligand acting as a bidentate C^N donor.

In some cases, the iodine atom can be utilized for further functionalization of the complex. For example, palladium(II) complexes bearing mesoionic carbene ligands and iodide ions have been synthesized and shown to be effective catalysts in domino Sonogashira coupling/cyclization reactions. nih.govrsc.org The crystal structures of these complexes confirm the square-planar geometry and the trans arrangement of the ligands. nih.govrsc.org The presence of the iodide ligand in these complexes is crucial for their catalytic activity.

Interactive Data Table: Structural Features of a Palladium(II) Complex

| Parameter | Value |

| Coordination Geometry | Slightly distorted square planar |

| Pd-C(carbene) bond distance | 1.975(5) Å |

| Pd-N(pyridine) bond distance | 2.111(5) Å |

| C(carbene)-Pd-N(pyridine) bond angle | 174.4(2)° |

| I-Pd-I bond angle | 175.96(2)° |

This data is based on a representative 1,2,3-triazolylidene-based palladium PEPPSI complex. nih.govrsc.org

Iridium(III) Complexes and Associated Photophysical Properties

Iridium(III) complexes containing this compound as a cyclometalating ligand have been extensively studied due to their promising photophysical properties, particularly their strong phosphorescence at room temperature. sciengine.comresearchgate.net These complexes are typically synthesized by reacting an iridium(III) precursor, such as iridium(III) chloride hydrate, with an excess of the ligand, followed by the addition of an ancillary ligand like acetylacetone (B45752) (acac) or a bipyridine derivative. sonar.chacs.org

The resulting heteroleptic complexes, with the general formula [Ir(C^N)2(N^N)]+ or Ir(C^N)2(O^O), often exhibit high quantum yields and long excited-state lifetimes, making them suitable for use as emitters in OLEDs. nih.govrsc.orgmdpi.com The iodine atom on the phenylpyridine ligand can be used as a handle for post-synthetic modification, allowing for the introduction of other functional groups to tune the photophysical properties of the complex. acs.org For example, the iodophenyl group can be converted to an ethynyl-substituted group, which can then be used to attach extended aromatic systems to the complex. acs.org

The photophysical properties of these iridium(III) complexes are highly dependent on the nature of both the cyclometalating and ancillary ligands. The emission color can be tuned from green to red by modifying the electronic properties of the ligands. rsc.orgrsc.org The introduction of fluorine atoms or sulfonyl groups on the phenylpyridine ligand can lead to a blue shift in the emission, while extending the π-conjugation of the ancillary ligand can cause a red shift. acs.orgcapes.gov.br

Interactive Data Table: Photophysical Properties of a Representative Iridium(III) Complex

| Complex | Emission Max (nm) | Quantum Yield (%) | Lifetime (µs) |

| Ir(ppy)2(acac) | ~510 | ~60 | ~1-2 |

This data is for the parent complex, bis(2-phenylpyridinato-C2,N)(acetylacetonato)iridium(III), and serves as a general reference. The properties of the this compound analogue would be similar but could be influenced by the iodo-substituent.

Other Metal Centers (e.g., Iron, Tin) and Their Coordination Modes

Besides palladium and iridium, this compound can also coordinate to other metal centers, such as iron and tin. The coordination chemistry of these complexes is less explored compared to their palladium and iridium counterparts.

In the case of iron, studies have shown that 2-(2-iodophenyl)pyridine (B15064425) can be used in iron-catalyzed C-H activation reactions. nih.gov While this is not the 3-iodo isomer, it demonstrates the potential of iodinated phenylpyridines in iron chemistry. The coordination of the pyridine nitrogen to the iron center is expected to be the initial step, followed by C-H activation to form a cyclometalated species.

For tin, complexes with pyridine and its derivatives have been reported, where the pyridine nitrogen coordinates to the tin center. researchgate.net The coordination of this compound to tin(II) or tin(IV) centers would likely involve the nitrogen atom, but the possibility of secondary interactions with the iodine atom or even cyclometalation cannot be ruled out. Tin(II) complexes with Kläui's tripodal ligand have been synthesized and structurally characterized, showing the versatility of tin in forming complexes with various ligands. mdpi.com

Self-Assembly of Metallosupramolecular Structures

The self-assembly of metallosupramolecular structures relies on the spontaneous organization of molecular components into ordered, stable, and non-covalently linked superstructures. In this context, ligands like this compound are termed "tectons" or building blocks, which contain the necessary information within their chemical structure to direct the formation of a desired architecture upon coordination with metal ions. The pyridine moiety directs the primary coordination, while the iodo-substituent can engage in crucial secondary interactions, such as halogen bonding, to guide the assembly process.

Discrete metallosupramolecular assemblies are well-defined, finite structures, such as macrocycles and cages, formed from a specific number of metal and ligand components. The formation of these structures is often governed by the geometric constraints of both the metal's coordination sphere and the ligand's bite angle.

While direct examples using this compound are specific, the principles are well-demonstrated with closely related ligands. For instance, donor tectons incorporating iodophenyl units can be used to construct large, discrete metallamacrocycles. In one such example, a ditopic donor ligand featuring two pyridine rings and two 3-iodophenyl groups was synthesized. This ligand, upon reaction with a complementary platinum(II)-based acceptor, self-assembles into a [1+1] hexagonal macrocycle. frontiersin.orgfrontiersin.org The formation of this single, well-defined product is confirmed through various analytical techniques, including mass spectrometry and NMR spectroscopy, which shows the downfield shift of the pyridyl protons upon coordination to the platinum(II) centers. frontiersin.org This highlights how ligands containing the iodophenyl-pyridine motif can be effectively used in the "coordination-driven self-assembly" approach to generate complex, discrete supramolecular species. frontiersin.orgacs.org

Furthermore, rhenium(I) tricarbonyl complexes have been synthesized with bidentate diimine ligands derived from (4-iodophenyl)pyridin-2-ylmethyleneamine. tandfonline.com These studies result in stable, discrete mononuclear complexes with a distorted octahedral geometry around the rhenium center. tandfonline.com Although not macrocycles or cages, these examples demonstrate that the iodophenyl-pyridine scaffold readily forms stable, well-defined coordination compounds, which are the fundamental units required for the subsequent self-assembly of more complex discrete architectures.

| Example of a Discrete Assembly | Components | Resulting Structure | Key Features |

| Platinum(II) Hexagonal Macrocycle | Ditopic pyridine donor with iodophenyl units + Platinum(II) acceptor clip | [1+1] Metallamacrocycle | Self-assembly protocol; Characterized by NMR and Mass Spectrometry. frontiersin.orgfrontiersin.org |

| Rhenium(I) Carbonyl Complex | (4-iodophenyl)pyridin-2-ylmethyleneamine + Re(CO)₃Br | Mononuclear distorted octahedral complex | Demonstrates stable coordination of the iodophenyl-pyridine motif. tandfonline.com |

Coordination polymers are extended, multi-dimensional structures where metal ions (or clusters) are linked by bridging organic ligands. bldpharm.comrsc.org The ligand this compound is exceptionally well-suited for creating such networks due to its dual functionality. The pyridine nitrogen atom coordinates to the metal center, forming the primary polymeric chain or layer, while the iodine atom can direct the three-dimensional arrangement through halogen bonding. csic.es

In the case of the coordination polymer [HgI₂(INPBA)]n, the mercury center is coordinated by the pyridine nitrogen and iodide ions, forming a polymeric chain. These chains are then further interlinked by C-I···O halogen bonds, demonstrating the iodo-substituent's ability to act as a structure-directing element, reinforcing and extending the network into a diverse 3D supramolecular framework. csic.esscispace.com The ability of the iodine atom to interact with various halogen bond acceptors (such as other halogens, oxygen, or nitrogen) provides a versatile tool for engineering the crystal structure. csic.esrsc.orgacs.org These interactions, such as C–I···N and I···I contacts, are geometrically predictable and can be used to control the final solid-state arrangement of the coordination polymer. csic.esresearchgate.net

This strategy showcases how the seemingly simple this compound ligand can produce complex extended networks. The primary coordination dictates the initial dimensionality, which is then augmented by the secondary halogen bonding interactions, leading to robust, higher-dimensional structures. The synergy between strong coordination bonds and weaker, directional halogen bonds is a key strategy in modern crystal engineering. csic.esscispace.com

| Example of an Extended Structure | Ligand | Metal Ion | Structural Features | Key Interactions |

| 3D Supramolecular Network | 4-iodo-N-(4-pyridyl)benzamide (INPBA) | Zn(II) | Discrete [ZnBr₂(INPBA)₂] units linked into a 3D network. csic.es | N-H···O Hydrogen Bonds, C-I···I Halogen Bonds. csic.es |

| 1D Coordination Polymer | 4-iodo-N-(4-pyridyl)benzamide (INPBA) | Hg(II) | [HgI₂(INPBA)]n polymer chains. csic.esscispace.com | C-I···O Halogen Bonds linking chains. csic.es |

Catalysis and Mechanistic Investigations Employing 2 3 Iodophenyl Pyridine Derivatives

Application in Cross-Coupling Reactions

2-(3-Iodophenyl)pyridine serves as a key building block in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The presence of the iodine atom makes this compound an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. In the Suzuki-Miyaura reaction, it can be efficiently coupled with a variety of boronic acids to form biaryl and heterobiaryl structures. researchgate.net For instance, the reaction with phenylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate yields 2-(3-phenylphenyl)pyridine. researchgate.net The efficiency of these reactions can be influenced by the choice of solvent, with greener alternatives like propylene carbonate showing promise. researchgate.net

Similarly, in the Sonogashira coupling, this compound reacts with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to produce substituted alkynes. The isolation of oxidative addition products, such as ArPdI(PPh₃)₂, from these reactions provides insight into the catalytic cycle. jove.com These reactions are crucial for the synthesis of complex organic molecules with applications in materials science and pharmaceuticals.

The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions involving iodo-substituted pyridines.

| Coupling Reaction | Reactants | Catalyst System | Product | Ref. |

| Suzuki-Miyaura | Iodopyridine, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenylpyridine | researchgate.net |

| Suzuki-Miyaura | 3,4,5-tribromo-2,6-dimethylpyridine, 2-methoxyphenylboronic acid | Pd catalyst | 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridine | beilstein-journals.org |

| Sonogashira | Aryl iodide, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst | Aryl-substituted alkyne | jove.com |

The carbon-iodine bond in this compound is central to the mechanism of palladium-catalyzed cross-coupling reactions. The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) species. uvic.cachemrxiv.org This is often the rate-determining step and results in the formation of a palladium(II) intermediate. uvic.carsc.org The reactivity order for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl, making iodoarenes like this compound highly reactive substrates. uvic.ca

The oxidative addition process can be complex, with evidence suggesting that it may proceed through monoligated palladium complexes. uvic.ca In some cases, unusual oxidative addition pathways have been observed, such as the addition of an iodoarene to a Pd(II) complex to form a Pd(IV) species. researchgate.net Following oxidative addition, the catalytic cycle proceeds through transmetalation with the organometallic coupling partner (e.g., an organoboron compound in the Suzuki-Miyaura reaction) and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. chemrxiv.org Recent studies have also explored oxidative addition at palladium(I) centers, leading to the formation of palladium(III) complexes, which could open up new catalytic pathways. chemrxiv.orgillinois.edunih.gov

Photophysical and Optoelectronic Properties of 2 3 Iodophenyl Pyridine Systems

Luminescence Characteristics and Emission Profiles

Specific data on the photoluminescence quantum yields and efficiencies of the standalone 2-(3-Iodophenyl)pyridine compound are not available in the reviewed scientific literature.

Detailed studies on the emission wavelength tuning and vibronic structure of this compound as an independent molecule have not been found in the available research.

Electronic Structure and Charge Transfer Phenomena

Information regarding MLCT transitions is pertinent to coordination complexes containing this compound as a ligand, rather than the compound in isolation.

While LC processes are likely to occur within the molecule, specific studies detailing these phenomena for this compound are not present in the accessible literature.

A detailed analysis of the intramolecular charge transfer characteristics of this compound is not available in the reviewed scientific publications.

Excited State Dynamics and Lifetimes

The excited state dynamics of metal complexes containing this compound are governed by the interplay of ligand-centered (LC), metal-to-ligand charge transfer (MLCT), and potentially metal-centered (MC) excited states. The presence of the heavy iodine atom is expected to significantly influence these dynamics through the heavy-atom effect, which enhances spin-orbit coupling.

Phosphorescence and Fluorescence Decay Kinetics

For complexes of this compound, particularly with heavy metals like iridium or platinum, emission is expected to be dominated by phosphorescence from the lowest triplet excited state (T₁). Fluorescence, the emission from the lowest singlet excited state (S₁), is generally weak in such systems due to rapid and efficient intersystem crossing (ISC) from the S₁ to the T₁ state.

The phosphorescence decay of these complexes is anticipated to be mono-exponential in dilute solutions at room temperature, assuming a single emissive species. The lifetime of this decay (τₚ) is a critical parameter, reflecting the rate of radiative (kᵣ) and non-radiative (kₙᵣ) decay from the triplet state (τₚ = 1 / (kᵣ + kₙᵣ)). The heavy iodine atom is predicted to increase the rate of both radiative and non-radiative decay compared to non-halogenated analogues.

Table 1: Expected Trends in Decay Kinetics for a Hypothetical [Ir(ppy)₂(I-ppy)]⁺ Complex (Note: This table is illustrative and not based on experimental data for the specific compound)

| Parameter | Expected Value/Trend | Rationale |

|---|---|---|

| Phosphorescence Lifetime (τₚ) | Microseconds (µs) range | Typical for phosphorescent Ir(III) complexes. |

| Fluorescence Lifetime (τf) | Picoseconds (ps) to nanoseconds (ns) | Very short due to rapid intersystem crossing. |

| Radiative Decay Rate (kᵣ) | Increased by iodine substitution | Heavy-atom effect enhances spin-orbit coupling. |

| Non-radiative Decay Rate (kₙᵣ) | Increased by iodine substitution | Vibrational coupling and potential for deactivation pathways. |

Inter-System Crossing Efficiencies

The intersystem crossing (ISC) efficiency (Φ_ISC) in complexes of this compound is expected to be near unity (Φ_ISC ≈ 1). This high efficiency is a direct consequence of the enhanced spin-orbit coupling induced by the iridium or platinum center, and further promoted by the iodine atom on the phenylpyridine ligand. The strong spin-orbit coupling facilitates the formally spin-forbidden transition from the singlet to the triplet manifold, making it the dominant deactivation pathway for the S₁ state.

Structure-Photophysical Property Relationships

The photophysical properties of this compound systems are highly tunable by modifying the chemical structure of the ligand or the coordination environment of the metal center.

Impact of Substitution Patterns (e.g., Halogens, Electron-Donating/Withdrawing Groups)

The electronic nature and position of substituents on the 2-phenylpyridine (B120327) framework have a profound impact on the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, on the photophysical properties.

Halogens: The presence of a halogen, such as iodine at the 3-position of the phenyl ring, is known to influence the excited states through both inductive and heavy-atom effects. The inductive effect of the electronegative iodine atom can lower the energy of the HOMO, which is often localized on the phenylpyridine ligand. This can lead to a blue-shift in the emission color. However, the heavy-atom effect of iodine will increase the rate of intersystem crossing and can also enhance the radiative decay rate, potentially affecting the phosphorescence quantum yield and lifetime.

Electron-Donating Groups (EDGs): The introduction of electron-donating groups (e.g., alkyl, alkoxy) onto the phenylpyridine ligand would be expected to raise the energy of the HOMO. This would decrease the HOMO-LUMO energy gap, resulting in a red-shift of the absorption and emission spectra.

Electron-Withdrawing Groups (EWGs): Conversely, the attachment of electron-withdrawing groups (e.g., trifluoromethyl, cyano) would lower the energy of the LUMO, which is typically localized on the pyridine (B92270) ring. This would also lead to a smaller HOMO-LUMO gap and a red-shift in the emission.

Table 2: Predicted Impact of Substituents on the Photophysical Properties of a this compound Complex (Note: This table is illustrative and not based on experimental data for the specific compound)

| Substituent Type | Position | Expected Effect on Emission | Rationale |

|---|---|---|---|

| Iodine (present) | Phenyl-3 | Blue-shift (inductive), shorter lifetime | Inductive stabilization of HOMO, heavy-atom effect. |

| Electron-Donating | Phenyl or Pyridine | Red-shift | Destabilization of HOMO. |

| Electron-Withdrawing | Phenyl or Pyridine | Red-shift | Stabilization of LUMO. |

Influence of Coordination Environment and Counterions

The coordination environment around the central metal ion plays a crucial role in determining the photophysical properties of the complex.

Ancillary Ligands: In heteroleptic complexes, such as those with the general formula [Ir(C^N)₂(N^N)]⁺, the nature of the ancillary diimine ligand (N^N) can significantly tune the emission color and efficiency. Ancillary ligands with extended π-systems can lower the energy of the LUMO, leading to red-shifted emission. Bulky ancillary ligands can also influence the geometry of the complex, which in turn affects the photophysical properties.

Counterions: For cationic complexes, the counterion can have a subtle but measurable effect on the photophysical properties in the solid state or in concentrated solutions through ion-pairing effects. These interactions can influence the local environment of the emissive complex, leading to changes in emission energy and quantum yield. However, in dilute solutions, the effect of the counterion is generally considered to be negligible.

Advanced Spectroscopic and Structural Characterization Methodologies

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

No crystallographic data for 2-(3-Iodophenyl)pyridine was found, preventing the analysis of its solid-state structure.

Determination of Bond Lengths, Angles, and Dihedral Conformations

Specific bond lengths, angles, and dihedral conformations for this compound cannot be provided without experimental single-crystal X-ray diffraction data.

Analysis of Intermolecular Interactions (e.g., Halogen Bonds, Hydrogen Bonds)

An analysis of intermolecular interactions, such as potential halogen or hydrogen bonds, is not possible without the crystal structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

While standard ¹H and ¹³C NMR data may exist as part of general chemical characterization, no publications detailing advanced NMR studies for this compound were identified.

Advanced 1D and 2D NMR Techniques (e.g., NOESY, COSY, HSQC)

There is no available information on the application of advanced 1D and 2D NMR techniques for the structural elucidation of this compound in solution.

Variable-Temperature NMR Studies for Conformational Exchange

No variable-temperature NMR studies have been reported for this compound to investigate its conformational dynamics.

Isotopic Labeling for Mechanistic Insights

There is no evidence of isotopic labeling of this compound being used for mechanistic or structural studies in the reviewed literature.

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

The electronic transitions of this compound, which involve the absorption and subsequent emission of light, are influenced by the molecular structure, specifically the interplay between the phenyl and pyridine (B92270) rings, and the presence of the iodine substituent. The UV-Visible spectrum is expected to be characterized by intense absorptions in the UV region, primarily arising from π → π* transitions within the aromatic systems.

The pyridine moiety typically exhibits absorption bands around 200-280 nm. The presence of the phenyl group in conjugation with the pyridine ring is expected to cause a bathochromic (red) shift in these absorption maxima, as the extent of the π-conjugated system is increased. The iodine substituent, being a heavy atom, can further influence the electronic transitions through spin-orbit coupling, which may affect the probability of certain transitions, including phosphorescence.

Quantitative Spectroscopic Analysis (e.g., Extinction Coefficients)

Quantitative analysis of the UV-Visible absorption spectrum of this compound allows for the determination of the molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a particular wavelength. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the species and the path length of the light beam through the sample.

The molar extinction coefficients for the main absorption bands of this compound would be determined by measuring the absorbance of a series of solutions of known concentration in a suitable non-polar solvent, such as cyclohexane (B81311) or hexane, at a fixed path length. The expected π → π* transitions in aromatic systems typically have high molar extinction coefficients, often in the range of 10,000 to 50,000 L·mol⁻¹·cm⁻¹.

A hypothetical data table for the UV-Visible absorption of this compound in a non-polar solvent is presented below. It is important to note that these are representative values for a phenylpyridine-type molecule and not experimentally determined data for this specific compound.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Transition |

|---|---|---|---|

| Cyclohexane | ~250 | ~15,000 | π → π |

| Cyclohexane | ~280 | ~10,000 | π → π |

Solvatochromism and Acidichromism Investigations

Solvatochromism is the phenomenon where the position of the absorption and emission bands of a compound changes with the polarity of the solvent. This effect is dependent on the change in the dipole moment of the molecule upon electronic transition. For this compound, a change in solvent polarity is expected to induce shifts in its UV-Visible absorption bands.

In non-polar solvents, the molecule exists in its ground state electronic distribution. In polar solvents, the solvent molecules will arrange themselves around the solute molecule to stabilize its ground state dipole moment. Upon electronic excitation, the dipole moment of the molecule may change. If the excited state is more polar than the ground state (positive solvatochromism), a red shift (bathochromism) in the absorption maximum is typically observed with increasing solvent polarity. Conversely, if the ground state is more polar than the excited state (negative solvatochromism), a blue shift (hypsochromism) would be observed. For 2-phenylpyridine (B120327) derivatives, a degree of positive solvatochromism is generally expected.

Acidichromism refers to the change in the color of a compound upon a change in pH. The pyridine nitrogen in this compound is basic and can be protonated in acidic conditions. This protonation event would significantly alter the electronic structure of the pyridine ring, leading to a change in the UV-Visible absorption spectrum.

Upon protonation, the nitrogen atom becomes positively charged, which is expected to have a strong influence on the π-system of the pyridine ring. This would likely lead to a shift in the absorption maxima. A study of the UV-Visible spectra of this compound in a series of buffered solutions with varying pH would reveal the pKa of the pyridinium (B92312) ion and demonstrate the acidichromic behavior of the compound. It is anticipated that protonation would lead to a bathochromic shift in the long-wavelength absorption band due to the increased electron-withdrawing nature of the protonated pyridine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₁H₈IN), the exact molecular weight can be calculated, and its fragmentation can be predicted based on the stability of the resulting ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule and its fragments. For this compound, the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁴N).

The molecular formula C₁₁H₈IN would be confirmed by the observation of a molecular ion peak in the HRMS spectrum with an m/z value that matches the calculated exact mass to within a few parts per million (ppm).

The primary fragmentation pathways for this compound under electron ionization (EI) conditions are expected to involve the loss of the iodine atom, the pyridine ring, or the phenyl ring. The stability of the resulting carbocations and radical cations will govern the relative abundance of the fragment ions.

A representative table of expected HRMS data is provided below.

| Fragment Ion Formula | Calculated m/z | Proposed Structure |

|---|---|---|

| [C₁₁H₈IN]⁺˙ | 280.9752 | Molecular Ion |

| [C₁₁H₈N]⁺ | 154.0657 | Loss of I radical |

| [C₆H₄I]⁺ | 202.9358 | Iodophenyl cation |

| [C₅H₄N]⁺ | 78.0344 | Pyridyl cation |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, often resulting in the observation of the protonated molecule [M+H]⁺. For this compound, ESI-MS would be expected to produce a prominent ion at an m/z corresponding to the protonated species.

The basic nitrogen atom of the pyridine ring is the most likely site of protonation. The resulting pyridinium ion is stable and would be readily detected. ESI-MS is also a valuable tool for the characterization of metal complexes of this compound, as it can be used to identify the formation of coordination compounds by observing the corresponding complex ions in the mass spectrum.

In tandem mass spectrometry (MS/MS) experiments using ESI, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation of the [M+H]⁺ ion would provide further structural information. Likely fragmentation pathways would involve the loss of neutral molecules such as HI or cleavage of the bond between the phenyl and pyridine rings.

Theoretical and Computational Chemistry Studies of 2 3 Iodophenyl Pyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, providing a detailed understanding of the system's behavior at the atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(3-Iodophenyl)pyridine, this process involves determining the optimal bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and iodophenyl rings.

Table 1: Representative Calculated Geometrical Parameters for Phenylpyridine Systems

| Parameter | Typical Calculated Value |

|---|---|

| C-C (inter-ring) Bond Length | 1.48 - 1.50 Å |

| C-I Bond Length | 2.08 - 2.12 Å |

| C-N-C (pyridine) Bond Angle | 116° - 118° |

| C-C-I (phenyl) Bond Angle | 119° - 121° |

| Dihedral Angle (Py-Ph) | 20° - 40° |

Note: These are typical values for similar compounds and serve as an illustrative example.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be predominantly localized on the π-system of the electron-rich iodophenyl ring, with some contribution from the pyridine ring. The LUMO is anticipated to be mainly distributed over the π*-system of the electron-deficient pyridine ring. The iodine atom, with its lone pairs, can also influence the energy and localization of the HOMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a red-shift in the electronic absorption spectrum.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenylpyridine System

| Molecular Orbital | Typical Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only help in the assignment of experimentally observed vibrational bands but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

The calculated vibrational spectrum of this compound would exhibit characteristic modes associated with the pyridine and substituted benzene rings. Key vibrational modes include:

C-H stretching vibrations of the aromatic rings, typically appearing in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching vibrations within the pyridine and phenyl rings, expected in the 1400-1600 cm⁻¹ range.

In-plane and out-of-plane C-H bending vibrations , which are characteristic of the substitution pattern of the aromatic rings.

C-I stretching vibration , which is expected at a lower frequency, typically in the range of 500-650 cm⁻¹, due to the heavy iodine atom.

Correlation of these calculated frequencies with experimental IR and Raman spectra allows for a detailed structural characterization of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as electronic absorption and emission spectra. It provides a good balance between accuracy and computational cost for many systems.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Visible absorption spectrum of this compound. The calculations would likely predict intense absorption bands in the UV region, corresponding to π→π* electronic transitions within the aromatic system. The presence of the iodine atom may lead to additional, weaker n→π* transitions and can also influence the position of the main absorption bands.

Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission spectrum (fluorescence and phosphorescence). The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated, providing insight into the geometric relaxation of the molecule in the excited state.

Elucidation of Electronic Transitions

A key advantage of TD-DFT is its ability to provide a detailed description of the nature of electronic transitions. For this compound, the lowest energy electronic transitions are expected to be of π→π* character. These transitions involve the promotion of an electron from a bonding π orbital (like the HOMO) to an anti-bonding π* orbital (like the LUMO).

The analysis of the molecular orbitals involved in these transitions can reveal the charge-transfer characteristics of the excitation. For instance, a transition from a HOMO localized on the iodophenyl ring to a LUMO on the pyridine ring would be described as an intramolecular charge transfer (ICT) transition. The heavy iodine atom can also facilitate intersystem crossing from the singlet excited state to a triplet state, potentially leading to phosphorescence. Elucidating these electronic transitions is fundamental to understanding the photophysical properties of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their flexibility and interactions with their surroundings. nih.govmdpi.com

Table 1: Representative Torsional Angle Data for Phenylpyridine Systems from Computational Studies

| System | Computational Method | Calculated Twist Angle (°) | Reference |

|---|---|---|---|

| 2-Phenylpyridine (B120327) | DFT | ~21 | researchgate.net |

| Biphenyl | DFT | ~40-45 | Generic literature value |

Note: This table presents data for related compounds to illustrate the typical results obtained from such computational studies.

The solvent environment can significantly influence the conformational preferences and properties of a molecule. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov MD simulations incorporating explicit solvent molecules are essential for capturing these effects. Solvents can stabilize or destabilize certain conformations through intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions.

Quantum Chemical Analysis of Intermolecular Interactions

Quantum chemical calculations, particularly DFT, are invaluable for dissecting the nature and strength of non-covalent interactions that govern the assembly of molecules in the solid state and in solution.

A key feature of this compound is its ability to act as a halogen bond donor via its iodine atom. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govrsc.orgmdpi.com In this case, the iodine atom on the phenyl ring can interact with a halogen bond acceptor, such as the nitrogen atom of another pyridine molecule.

Quantum chemical calculations are used to characterize these interactions by:

Mapping the Molecular Electrostatic Potential (MEP): The MEP surface reveals the positive σ-hole on the iodine atom along the extension of the C-I bond, which is crucial for the directionality of the halogen bond. nih.gov

Calculating Interaction Energies: High-level quantum mechanical methods can precisely calculate the binding energy of a halogen-bonded dimer, providing a quantitative measure of the interaction strength. Studies on related systems show that C-I···N halogen bonds are significant interactions. whiterose.ac.ukresearchgate.net

Analyzing Geometric Parameters: Calculations provide optimized geometries of interacting molecules, revealing bond lengths and angles that are characteristic of halogen bonds (e.g., the I···N distance being shorter than the sum of the van der Waals radii and the C-I···N angle being close to 180°). whiterose.ac.uk

The strength of this interaction can be tuned by substituents on either the iodo-phenyl or the pyridine ring. etamu.edu Computational studies on complexes of substituted pyridines with diiodine or iodine monochloride have demonstrated these substituent effects, providing a framework for predicting the behavior of this compound. nih.govresearchgate.net

Table 2: Typical Characteristics of C–I···N Halogen Bonds from Quantum Chemical Studies

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Interaction Energy (kcal/mol) | -3 to -10 | Indicates a moderately strong non-covalent bond. |

| I···N Distance | Shorter than the sum of van der Waals radii (~3.53 Å) | Evidence of a specific, attractive interaction. |

| C–I···N Angle | ~170-180° | Highlights the high directionality of the σ-hole interaction. unimi.it |

Note: The values in this table are representative and are based on studies of analogous systems.

Besides halogen bonding, this compound can participate in hydrogen bonding. The pyridine nitrogen atom is a hydrogen bond acceptor, while the hydrogen atoms on the aromatic rings can act as weak hydrogen bond donors. hakon-art.comnih.govnih.govmdpi.comrsc.org

Intermolecular Hydrogen Bonding: In the presence of suitable hydrogen bond donors (e.g., water, alcohols, or carboxylic acids), the pyridine nitrogen of this compound can form strong intermolecular hydrogen bonds. nih.gov Computational methods like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these interactions in crystal structures. nih.govnih.gov

Intramolecular Interactions: While this compound itself lacks the functional groups for strong intramolecular hydrogen bonds, weak C-H···N interactions might influence its conformational preference. Quantum chemical calculations can identify the bond critical points (BCPs) associated with such weak interactions, confirming their presence and estimating their strength. hakon-art.com

Mechanistic Predictions and Validation via Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out reaction pathways, identify transition states, and understand the factors controlling reactivity and selectivity. rsc.org For this compound, computational studies can provide crucial insights into its behavior in important organic transformations.

A prominent reaction for this molecule is the Suzuki-Miyaura cross-coupling, where the C-I bond is coupled with a boronic acid in the presence of a palladium catalyst. nih.govmdpi.comnih.gov DFT calculations can be used to elucidate the catalytic cycle of such reactions, which typically involves three main steps:

Oxidative Addition: The initial step where the C-I bond of this compound adds to the Pd(0) catalyst. DFT can model the transition state for this step and calculate its activation energy. researchgate.net

Transmetalation: The transfer of the organic group from the boron atom to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

Computational studies on the Suzuki coupling of other aryl halides have provided detailed energy profiles for these steps, revealing the rate-determining step and explaining the role of ligands and bases. mdpi.com Similar studies on this compound would be valuable for optimizing reaction conditions.

Furthermore, computational chemistry can investigate other potential reactions, such as C-H activation. rsc.orgresearchgate.netresearchgate.netacs.orgnih.gov DFT studies on 2-phenylpyridine have explored the mechanism of carboxylate-assisted C-H activation by various transition metals, identifying key intermediates and transition structures. rsc.orgresearchgate.net These studies provide a blueprint for understanding the potential for selective C-H functionalization on the phenyl or pyridine rings of the this compound scaffold.

Reaction Pathway Mapping and Transition State Identification

Computational studies have been instrumental in mapping the intricate pathways of metal-catalyzed C–H activation of 2-phenylpyridine. These investigations have identified key intermediates and transition states, shedding light on the step-by-step mechanism of these reactions.

For palladium-catalyzed reactions, a common pathway involves the initial coordination of the pyridine nitrogen to the palladium center, followed by the cleavage of a C-H bond on the phenyl ring to form a cyclometalated intermediate. nih.gov DFT calculations have shown that the nature of the palladium catalyst, whether mononuclear or binuclear, can influence the preferred mechanism. rsc.org

With a mononuclear Pd(OAc)₂ catalyst, the C–H activation of 2-phenylpyridine is proposed to proceed via an inner-shell proton-abstraction mechanism. rsc.org In contrast, a binuclear Pd₂(μ-OAc)₄ catalyst favors an outer-shell proton-abstraction mechanism. rsc.org The transition states for these pathways have been computationally modeled, revealing the specific atomic arrangements during the bond-breaking and bond-forming processes.

In addition to palladium, other metals like copper and ruthenium have also been studied. Combined mass spectrometry and DFT studies on the carboxylate-assisted C–H activation of 2-phenylpyridines with these metals have helped in the characterization of intermediate species. rsc.orgresearchgate.net The transition structures suggest a concerted mechanism where the pre-formation of the carbon-metal bond plays a crucial role. rsc.orgresearchgate.net For instance, in reactions catalyzed by iridium and rhodium complexes, [Cp*M(OAc)]⁺ has been identified as the key catalytic species responsible for the electrophilic C–H activation. acs.org

The regioselectivity of C-H activation, particularly for meta-substituted 2-phenylpyridines, is another area where computational studies have provided valuable insights. It has been found that substrates with electron-donating substituents react faster, which is consistent with an electrophilic C–H activation mechanism. acs.org The steric effects of substituents are also critical, with a meta-methyl group leading to the formation of only one regioisomer. acs.org

A proposed mechanistic cycle for the palladium-catalyzed ortho-arylation of 2-phenylpyridine involves the formation of a cyclopalladated intermediate, which then reacts with an aryl source. nih.gov Subsequent reductive elimination yields the arylated product and regenerates the active palladium catalyst. nih.gov

Energetic Profiles and Rate Constant Estimations

Computational chemistry provides the means to calculate the energetic profiles of reaction pathways, including the energies of reactants, intermediates, transition states, and products. This information is crucial for determining the feasibility of a proposed mechanism and for estimating reaction rate constants.

DFT calculations have been used to determine the rate-determining free-energy barriers for the C–H activation of 2-phenylpyridine. For the reaction with mononuclear Pd(OAc)₂, the barrier was calculated to be 24.2 kcal/mol, while for the binuclear Pd₂(μ-OAc)₄, a similar barrier of 24.8 kcal/mol was found. rsc.org These computational results are in qualitative agreement with experimental observations. rsc.org

The influence of the carboxylate ligand in copper-catalyzed C–H activation has also been explored energetically. Hammett plots constructed from collision-induced dissociation experiments and supported by DFT calculations show that using stronger acids (and thus more electron-withdrawing carboxylates) accelerates the C–H activation step. rsc.orgresearchgate.net This is because carboxylates derived from stronger acids make the metal center more electrophilic, thereby lowering the energy of the transition state for C–H activation. rsc.orgresearchgate.net

The table below summarizes some of the key energetic data obtained from computational studies on 2-phenylpyridine C-H activation.

| Catalyst System | Reaction Mechanism | Rate-Determining Free-Energy Barrier (kcal/mol) |

| Mononuclear Pd(OAc)₂ | Inner-shell proton-abstraction | 24.2 |

| Binuclear Pd₂(μ-OAc)₄ | Outer-shell proton-abstraction | 24.8 |

It is important to note that while these studies provide a strong foundation, the presence of an iodine atom at the 3-position of the phenyl ring in this compound would introduce both steric and electronic effects that could alter the energetic profiles and reaction pathways compared to the unsubstituted 2-phenylpyridine. Further computational studies specifically on this compound are needed to quantify these effects.

Emerging Research Applications of 2 3 Iodophenyl Pyridine and Its Derivatives

Advanced Chemical Sensing Platforms

Fluorescent Chemosensors for Specific Analytes

The development of fluorescent chemosensors for the selective and sensitive detection of specific analytes is a significant area of research. Pyridine-based compounds are frequently utilized as core structures in the design of these sensors due to their unique photophysical properties and ability to coordinate with various ions and molecules. Derivatives of 2-(3-Iodophenyl)pyridine serve as versatile platforms for creating such sensors. The presence of the pyridine (B92270) ring provides a binding site, while the iodophenyl group can be readily modified through various cross-coupling reactions, such as Suzuki or Sonogashira coupling. This allows for the introduction of specific fluorophores or additional binding sites, enabling the targeted detection of a wide range of analytes.

The general principle behind these chemosensors involves a change in their fluorescence properties—either enhancement ("turn-on") or quenching ("turn-off")—upon binding with a target analyte. This response is often due to mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). For instance, a derivative of this compound could be functionalized with an electron-donating group. In its free state, a PET process might quench the fluorescence. Upon binding to an analyte, the electron transfer process could be inhibited, leading to a significant increase in fluorescence intensity.

Research on related pyridine derivatives has demonstrated the viability of this approach. For example, various pyridine-containing fluorophores have been synthesized and shown to exhibit high sensitivity and selectivity for specific analytes, including metal ions and organic molecules. The ability to tune the electronic properties of the sensor molecule by modifying the phenylpyridine scaffold is crucial for optimizing its performance for a particular target. The iodo-substituent on the this compound molecule is a key functional handle that allows for the systematic modification and synthesis of a library of potential chemosensors.

Metal Ion Detection and Ratiometric Probes

Building on the principles of fluorescent chemosensors, derivatives of this compound are particularly promising for the development of ratiometric fluorescent probes for metal ion detection. Ratiometric sensing involves monitoring the ratio of fluorescence intensities at two different wavelengths. This approach offers significant advantages over traditional intensity-based measurements as it can provide a built-in correction for environmental effects and variations in probe concentration, leading to more accurate and reliable detection.

The design of a ratiometric probe based on this compound would typically involve its incorporation into a larger molecular structure containing a fluorophore. Upon coordination with a metal ion, the electronic structure of the probe molecule is altered, resulting in a shift in its emission spectrum. This spectral shift forms the basis of the ratiometric response. For example, the binding of a metal ion to the pyridine nitrogen could restrict molecular vibrations or alter the ICT character of the excited state, leading to a new emission band at a different wavelength.

The synthesis of such probes often utilizes the reactivity of the carbon-iodine bond. Through reactions like Suzuki coupling, a second aromatic or heterocyclic unit can be attached to the phenyl ring. This extended conjugation can be engineered to create a molecule with the desired photophysical properties for ratiometric sensing. Studies on analogous bipyridyl and terpyridyl ligands have shown that metal ion coordination can induce significant changes in their fluorescence spectra, making them effective ratiometric probes. The versatility of this compound as a precursor allows for the rational design of probes with high selectivity for specific metal ions, such as Cu²⁺, Zn²⁺, or Hg²⁺, by tailoring the coordination environment around the metal-binding site.

| Probe Design Strategy | Sensing Mechanism | Potential Metal Ion Targets |

| Functionalization via Suzuki Coupling | Intramolecular Charge Transfer (ICT) | Transition metal ions (e.g., Cu²⁺, Zn²⁺) |

| Incorporation of a second fluorophore | Förster Resonance Energy Transfer (FRET) | Heavy metal ions (e.g., Hg²⁺, Pb²⁺) |

| Attachment of a specific chelating group | Chelation-Enhanced Fluorescence (CHEF) | Biologically relevant ions (e.g., Fe³⁺, Ca²⁺) |

Applications in Material Science and Engineering (Generalized)

The unique structural and electronic properties of this compound and its derivatives make them valuable building blocks in material science and engineering. The pyridine unit can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination. These interactions are fundamental to the construction of supramolecular assemblies and advanced materials with tailored properties.

The ability of the pyridine nitrogen to act as a ligand for transition metal ions is particularly significant. This allows for the creation of metallo-supramolecular structures, where the metal ions act as nodes and the pyridine-containing molecules act as linkers. The resulting architectures can range from discrete cages and polygons to extended one-, two-, or three-dimensional networks. The properties of these materials, such as their porosity, thermal stability, and photophysical behavior, can be tuned by carefully selecting the metal ion and the organic ligand. The this compound moiety can be incorporated into larger, more complex ligands to control the geometry and functionality of the final supramolecular assembly.

Self-Healing Materials (if applicable to supramolecular)

The principle of self-healing in materials is often inspired by biological systems, where damage triggers a restorative process. In the context of supramolecular chemistry, self-healing materials can be designed using reversible non-covalent bonds. When the material is damaged, these bonds can break and then reform, allowing the material to repair itself.

Derivatives of this compound are well-suited for incorporation into self-healing supramolecular polymers. The pyridine group can form reversible coordination bonds with various metal ions. By incorporating this functionality into a polymer backbone, it is possible to create a cross-linked network held together by these dynamic metal-ligand interactions. If the material is cut or scratched, the coordination bonds at the damaged interface will break. However, when the surfaces are brought back into contact, the bonds can reform, healing the material and restoring its mechanical integrity.

The strength and dynamics of the metal-ligand bond, and thus the healing efficiency of the material, can be controlled by the choice of the metal ion. For instance, ligands with terpyridine units have been shown to form metallopolymers that exhibit self-healing properties. While direct application of this compound is not explicitly detailed, its role as a precursor to more complex pyridine-based ligands is clear. The iodo-group provides a convenient point for chemical modification, allowing the pyridine unit to be attached to a polymer chain or integrated into a larger ligand structure designed for optimal self-healing performance.

| Interaction Type | Reversibility | Role of Pyridine Derivative |

| Metal-Ligand Coordination | High | Acts as a dynamic cross-linker in a polymer network. |

| Hydrogen Bonding | Moderate | Can be engineered to provide additional reversible interactions. |

| π-π Stacking | Low to Moderate | Contributes to the overall stability and ordering of the material. |

Functional Polymers and Controlled Architectures

The synthesis of functional polymers with well-defined structures is a cornerstone of modern materials science. This compound can serve as a valuable monomer or functional unit in the creation of such polymers. The presence of the reactive iodo-group allows for its polymerization through various cross-coupling reactions, such as Suzuki or Sonogashira polymerization. This can lead to the formation of conjugated polymers with interesting electronic and optical properties, potentially suitable for applications in organic electronics.

Furthermore, the pyridine moiety itself can impart specific functionalities to the polymer. For example, it can act as a site for post-polymerization modification, allowing for the introduction of other functional groups. It can also serve as a hydrogen bond acceptor or a metal-coordinating site, enabling the polymer to self-assemble into controlled architectures. For instance, block copolymers containing a pyridine-functionalized block could self-assemble in solution to form micelles, vesicles, or other nanostructures. These structures could find applications in areas such as drug delivery or nanotechnology.

The ability to control the polymer architecture is crucial for tailoring its properties. Techniques like living polymerization can be used to synthesize polymers with controlled molecular weight and low dispersity. By using initiators or monomers derived from this compound, it is possible to create well-defined polymer chains with pyridine units at specific locations (e.g., at the chain ends or as part of the main chain). This level of control allows for the precise engineering of material properties for specific applications. Research into azodioxy-linked porous polymers from pyridine-based trinitroso compounds showcases a pathway for creating functional networks from pyridine derivatives.

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

The future of 2-(3-Iodophenyl)pyridine synthesis lies in the development of more efficient, sustainable, and cost-effective methodologies. While traditional cross-coupling reactions have been instrumental, researchers are now exploring novel strategies to enhance accessibility and expand the scope of its derivatization.

Future synthetic approaches are expected to focus on:

C-H Activation: Direct arylation of the pyridine (B92270) ring with iodobenzene (B50100) derivatives via transition-metal-catalyzed C-H activation is a promising avenue. This would eliminate the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste.

Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis, including improved reaction control, enhanced safety, and easier scalability. The development of flow-based methods for the synthesis of this compound could lead to higher throughput and more consistent product quality.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds. Exploring these methods for the synthesis of this compound could provide access to milder reaction conditions and novel reaction pathways.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that assemble the this compound scaffold from simple, readily available starting materials is a key goal. bcrcp.ac.incofc.edu Such strategies are highly atom-economical and can rapidly generate libraries of analogues for screening purposes. researchgate.net

Design of Next-Generation Ligands and Catalysts with Tuned Reactivity

The pyridine moiety in this compound is an excellent coordinating group for a wide range of metal centers, making it a valuable scaffold for ligand design. The iodo-substituent provides a handle for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties.

Future research in this area will likely involve:

Pincer Ligands: The development of pincer-type ligands incorporating the this compound framework is of great interest. These ligands can confer exceptional stability and reactivity to metal complexes, opening up new possibilities in catalysis.

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound for use as ligands in asymmetric catalysis is a significant area for future exploration. These ligands could enable the enantioselective synthesis of valuable chiral molecules.